molecular formula C15H26N4O7 B13902411 H-Gly-D-N(1)Ala-D-Ala-OH.H-Apm(1)-OH

H-Gly-D-N(1)Ala-D-Ala-OH.H-Apm(1)-OH

Cat. No.: B13902411
M. Wt: 374.39 g/mol
InChI Key: OMRBEOKVIPPVRT-BBBLOLIVSA-N
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Description

The compound H-Gly-D-N(1)Ala-D-Ala-OH.H-Apm(1)-OH is a structurally complex peptide derivative featuring a glycine (Gly) residue, two D-alanine (D-Ala) residues, and a modified aminopimelic acid (Apm) moiety. Its structural analogs, such as H-D-Ala-Ala-OH (a dipeptide with D-alanine) and H-Ala-Ala-Pro-Ala-OH (a tetrapeptide), are better characterized and provide a basis for comparison .

Properties

Molecular Formula

C15H26N4O7

Molecular Weight

374.39 g/mol

IUPAC Name

(2S)-2-amino-7-[(2-aminoacetyl)-[(2R)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-7-oxoheptanoic acid

InChI

InChI=1S/C15H26N4O7/c1-8(14(23)24)18-13(22)9(2)19(12(21)7-16)11(20)6-4-3-5-10(17)15(25)26/h8-10H,3-7,16-17H2,1-2H3,(H,18,22)(H,23,24)(H,25,26)/t8-,9-,10+/m1/s1

InChI Key

OMRBEOKVIPPVRT-BBBLOLIVSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@@H](C)N(C(=O)CCCC[C@@H](C(=O)O)N)C(=O)CN

Canonical SMILES

CC(C(=O)O)NC(=O)C(C)N(C(=O)CCCCC(C(=O)O)N)C(=O)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

H-D-Ala-Ala-OH

  • Structure : A dipeptide composed of D-alanine and L-alanine.
  • Molecular Formula : C₆H₁₂N₂O₃·HCl (MW: 196.63) .
  • Function: D-amino acids are critical in bacterial peptidoglycan cross-linking. This dipeptide may serve as a substrate analog for enzymes like D-alanyl-D-alanine carboxypeptidases.

H-Ala-Ala-Pro-Ala-OH

  • Structure : A tetrapeptide with alternating alanine and proline residues.
  • Key Differences: The absence of D-amino acids and Apm in this compound reduces its resemblance to the target molecule, which may rely on D-Ala for enzyme resistance or bioactivity .

5-Aminolevulinic Acid (ALA)

It enhances photosynthesis, stress tolerance, and fruit quality in crops like melon and apple .

Physicochemical and Functional Data

Compound Molecular Formula Molecular Weight Key Features Biological Role
H-Gly-D-N(1)Ala-D-Ala-OH.H-Apm(1)-OH Not reported Not reported Gly, D-Ala, Apm residues Hypothesized bacterial/enzyme interaction
H-D-Ala-Ala-OH C₆H₁₂N₂O₃·HCl 196.63 D-Ala, L-Ala dipeptide Peptidoglycan analog
H-Ala-Ala-Pro-Ala-OH C₁₃H₂₂N₄O₅ 314.34 Proline-containing tetrapeptide Structural stability studies
5-Aminolevulinic Acid (ALA) C₅H₉NO₃ 131.13 δ-amino acid, plant growth regulator Enhances photosynthesis/stress resistance

Research Findings and Implications

  • D-Amino Acids in Peptides: Compounds like H-D-Ala-Ala-OH highlight the role of D-amino acids in evading proteolytic degradation, a feature likely critical for the target compound’s bioactivity .
  • Plant vs. Bacterial Systems : While ALA improves plant stress tolerance, the target compound’s bacterial associations imply divergent applications, emphasizing the need for targeted studies.

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